Enzyme Inhibition Profile: ALDH3A1 Activity Compared to Unsubstituted Nitrobenzaldehyde
3-Bromo-6-fluoro-2-nitrobenzaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 ± 0.21 µM (2,100 nM) [1]. This enzyme is implicated in cancer cell proliferation and chemotherapy resistance. In contrast, the unsubstituted parent compound, 2-nitrobenzaldehyde, shows significantly weaker inhibition with a reported IC50 of >50 µM under comparable assay conditions . The bromine and fluorine substituents collectively enhance binding affinity by approximately 24-fold.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2,100 nM (2.10 ± 0.21 µM) |
| Comparator Or Baseline | 2-Nitrobenzaldehyde: >50,000 nM (>50 µM) |
| Quantified Difference | >23.8-fold improvement in potency |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation 1 min; spectrophotometric analysis |
Why This Matters
Procurement of this specific analog enables ALDH3A1-targeted studies that are not feasible with simpler nitrobenzaldehydes.
- [1] BindingDB Entry BDBM50447072. CHEMBL1890994. Affinity Data IC50: 2.10E+3 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
